Ethyl 5-sulfanylthiophene-3-carboxylate
Overview
Description
Ethyl 5-sulfanylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H8O2S2 and a molecular weight of 188.27 . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 5-mercaptothiophene-3-carboxylate . The InChI code is 1S/C7H8O2S2/c1-2-9-7(8)5-3-6(10)11-4-5/h3-4,10H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 188.27 .Scientific Research Applications
Synthesis and Characterization
Ethyl 5-sulfanylthiophene-3-carboxylate, a versatile thiophene derivative, serves as a cornerstone in the synthesis of various heterocyclic compounds due to its reactive sulfanyl group. Researchers have developed safe and efficient processes for preparing related thiophene derivatives, highlighting operational simplicity and the avoidance of strong bases, demonstrating the compound's foundational role in synthetic organic chemistry (Kogami & Watanabe, 2011). Additionally, its utility in the synthesis of fluorescent compounds through reactions with acetylacetone and ethyl cyanoacetate has been explored, indicating potential applications in materials science (Guo Pusheng, 2009).
Material Science and Dyeing Applications
This compound derivatives have been employed in the development of novel heterocyclic disperse dyes for polyester fibers, offering yellow, deep pink, brown, and brownish purple shades with excellent fastness properties, except for photostability. This application underscores the compound's significance in textile engineering and design (Iyun et al., 2015).
Biological and Antimicrobial Activities
The exploration into the antimicrobial efficacy of thiophene derivatives synthesized from this compound reveals promising activities against various microbial strains. This research avenue suggests potential for these compounds in developing new antimicrobial agents, highlighting the broader impact of this compound in pharmaceutical sciences (Abu‐Hashem et al., 2011).
Advanced Materials and NLO Properties
Recent studies have focused on the synthesis and structural characterization of this compound derivatives for applications in nonlinear optics (NLO) and organic electronics. These investigations aim to harness the unique electronic properties of thiophene-based compounds for advanced material applications, demonstrating the compound's relevance in the development of optoelectronic devices (Dhandapani et al., 2017).
Properties
IUPAC Name |
ethyl 5-sulfanylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S2/c1-2-9-7(8)5-3-6(10)11-4-5/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFGVYNMPPBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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